molecular formula C21H35N5O5 B13393136 Lysyl-tyrosyl-lysine acetate

Lysyl-tyrosyl-lysine acetate

Cat. No.: B13393136
M. Wt: 437.5 g/mol
InChI Key: WINFHLHJTRGLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-tyrosyl-lysine acetate is a tripeptide compound composed of lysine, tyrosine, and lysine residues, with an acetate counterion. It is often used in biochemical and physiological research due to its unique properties and functions. The compound has a molecular formula of C21H35N5O5 · xC2H4O2 and a molecular weight of 437.53 (free base basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyl-tyrosyl-lysine acetate can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of tyrosine and the final lysine residue. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified and converted to its acetate salt form .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Lysyl-tyrosyl-lysine acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the peptide, such as the amino, carboxyl, and phenolic hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups .

Comparison with Similar Compounds

Lysyl-tyrosyl-lysine acetate can be compared with other similar tripeptides, such as glycyl-histidyl-lysine acetate and kyotorphin acetate salt . While these compounds share some structural similarities, this compound is unique due to its specific amino acid sequence and functional properties. For instance, glycyl-histidyl-lysine acetate is known for its role in wound healing and skin regeneration, whereas kyotorphin acetate salt has analgesic properties .

Similar Compounds

Properties

IUPAC Name

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFHLHJTRGLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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